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Abstract
This application note details a stability-indicating Ultra-Performance Liquid Chromatography

(UPLC) method for the quantitative analysis of Edoxaban and its process-related and

degradation impurities. Edoxaban, a direct factor Xa inhibitor, can degrade under various stress

conditions, leading to the formation of impurities that must be monitored to ensure drug safety

and efficacy. The described UPLC method provides a rapid and efficient means for separating

Edoxaban from its key impurities, making it suitable for routine quality control and stability

testing in the pharmaceutical industry.

Introduction
Edoxaban is an oral anticoagulant prescribed to prevent stroke and systemic embolism.[1]

During its synthesis and storage, various impurities can arise, including degradation products

formed under stress conditions such as acid and base hydrolysis, oxidation, and photolysis.[2]

[3][4] Regulatory agencies require stringent control over these impurities. This application note

presents a validated UPLC method designed for the accurate and precise analysis of

Edoxaban and its impurities, enabling effective quality control throughout the drug development

and manufacturing process.
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This section provides a detailed methodology for the UPLC analysis of Edoxaban and its

impurities. The method has been developed and validated based on established scientific

literature.[2][3][5][6]

1. Instrumentation and Materials

UPLC System: An ACQUITY UPLC® H-Class System (Waters) or equivalent, equipped with

a quaternary solvent manager, sample manager, and a photodiode array (PDA) detector.

Column: ACQUITY UPLC® BEH C18 column (50 mm x 2.1 mm, 1.7 µm)[2] or a YMC Triart

Phenyl column (250 x 4.6 mm, 5 µm) for specific oxidative impurity analysis.[6]

Reagents:

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Potassium dihydrogen phosphate (Analytical grade)

Ammonium acetate (Analytical grade)

Orthophosphoric acid (OPA)

Water (Milli-Q or equivalent)

Standard and Sample Preparation:

Edoxaban Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Edoxaban reference

standard and dissolve in a 10 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile

and water.

Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with

the same diluent.

Sample Solution: Prepare tablet or active pharmaceutical ingredient (API) samples to a

target concentration of 100 µg/mL of Edoxaban using the same diluent.
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2. Chromatographic Conditions

The following table summarizes the optimized UPLC conditions for the analysis of Edoxaban

and its impurities.

Parameter Condition

Column
ACQUITY UPLC® BEH C18 (50 mm x 2.1 mm,

1.7 µm)[2]

Mobile Phase A
20 mM Potassium dihydrogen phosphate, pH

adjusted to 3.0 with OPA[2]

Mobile Phase B Acetonitrile[2]

Gradient Elution
A linear gradient program is employed for

optimal separation.

Flow Rate 0.6 mL/min[2]

Injection Volume 1 µL[2]

Column Temperature 40 °C[6]

Detection Wavelength 289 nm[2]

Total Run Time Approximately 6-8 minutes

3. Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are

performed on Edoxaban.[3][4]

Acid Hydrolysis: Treat Edoxaban solution with 1N HCl at room temperature for 24 hours.[3]

Base Hydrolysis: Treat Edoxaban solution with 1N NaOH at room temperature for a specified

duration.

Oxidative Degradation: Treat Edoxaban solution with 3% hydrogen peroxide.

Thermal Degradation: Expose solid Edoxaban to dry heat at 60°C.
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Photolytic Degradation: Expose Edoxaban solution to UV light.

Following degradation, samples are diluted and analyzed using the UPLC method to assess for

the formation of degradation products and their separation from the parent Edoxaban peak.

Data Presentation
The following tables summarize the quantitative data obtained from the UPLC analysis of

Edoxaban and its impurities under various conditions.

Table 1: System Suitability Parameters

Parameter Acceptance Criteria Typical Result

Tailing Factor ≤ 2.0 1.25

Theoretical Plates ≥ 2000 >16000[3]

%RSD of Peak Area (n=6) ≤ 2.0% < 1.0%

Table 2: Retention Times of Edoxaban and Acid Degradation Products

Compound Retention Time (min)

DP1 2.105[5]

DP2 2.827[5]

Edoxaban A 3.743[5]

Edoxaban B 7.399[5]

DP3 7.796[5]

DP4 8.029[5]

DP5 12.698[5]

DP6 13.463[5]

Note: Edoxaban may appear as two peaks (A and B) due to stereoisomers.[3]
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Table 3: Method Validation Summary

Parameter Result

Linearity Range 100-300 µg/mL[2]

Correlation Coefficient (r²) > 0.999[2]

Limit of Detection (LOD)
0.050 µg/mL (Edoxaban A), 0.072 µg/mL

(Edoxaban B)[3]

Limit of Quantification (LOQ)
0.168 µg/mL (Edoxaban A), 0.195 µg/mL

(Edoxaban B)[3]

Accuracy (% Recovery) 98-102%

Precision (%RSD) < 2.0%
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Caption: Workflow for the UPLC analysis of Edoxaban.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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